1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 1210492-11-7
Cat. No.: VC2986437
Molecular Formula: C12H11ClN2O4
Molecular Weight: 282.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210492-11-7 |
|---|---|
| Molecular Formula | C12H11ClN2O4 |
| Molecular Weight | 282.68 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,14,16H,5-6H2,(H,18,19) |
| Standard InChI Key | SPJLANAYHGFDJS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)CCO)Cl |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)CCO)Cl |
Introduction
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. This compound is characterized by its unique structural features, including a pyrazole ring, a chlorophenyl group, and a hydroxyethyl side chain. The compound's molecular formula is C12H11ClN2O4, and its molecular weight is 282.68 g/mol .
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves several steps, starting from commercially available precursors. A common approach includes the condensation of a suitable aldehyde with a hydrazine derivative to form the pyrazole ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups through nucleophilic substitution reactions.
Biological Activities
Although specific biological activities of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid have not been extensively documented, compounds within the pyrazole class are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities . Further research is needed to explore the potential biological effects of this compound.
Chemical Reactions
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions typical of pyrazole derivatives. These include:
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Hydrolysis: The carboxylic acid group can undergo hydrolysis under basic conditions.
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Esterification: The carboxylic acid can be converted into esters using alcohols in the presence of acid catalysts.
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Nucleophilic Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions with suitable nucleophiles.
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